1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Overview
Description
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Mechanism of Action
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .
Biochemical Analysis
Biochemical Properties
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial and anticancer activities . It interacts with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thereby preventing bacterial DNA replication and cell division . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can inhibit the growth of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate binding . This compound also interacts with DNA, causing structural changes that hinder replication and transcription processes . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a promising candidate for long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits bacterial growth and cancer cell proliferation . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . The metabolic flux and levels of metabolites can influence the compound’s efficacy and toxicity, highlighting the need for comprehensive metabolic studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes via passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can localize to specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can localize to mitochondria, influencing mitochondrial function and promoting apoptosis in cancer cells .
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYKIMDAACPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-81-0 | |
Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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